molecular formula C12H10ClNO3S B14132044 7-Acetamidonaphthalene-1-sulfonyl chloride CAS No. 89047-91-6

7-Acetamidonaphthalene-1-sulfonyl chloride

Cat. No.: B14132044
CAS No.: 89047-91-6
M. Wt: 283.73 g/mol
InChI Key: GKFXANACIDDEGQ-UHFFFAOYSA-N
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Description

7-Acetamidonaphthalene-1-sulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. Sulfonyl chlorides are important intermediates in organic synthesis, particularly in the preparation of sulfonamides, which are widely used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetamidonaphthalene-1-sulfonyl chloride typically involves the chlorosulfonylation of 7-acetamidonaphthalene. One common method is the reaction of 7-acetamidonaphthalene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer better control over reaction parameters, improved safety, and higher yields. For example, the use of N-chloroamides in a continuous flow setup has been explored for the efficient synthesis of sulfonyl chlorides .

Chemical Reactions Analysis

Types of Reactions: 7-Acetamidonaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines to form sulfonamides.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: Conducted in aqueous media, often under acidic or basic conditions.

    Reduction: Requires reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonic Acids: Result from hydrolysis reactions.

    Sulfonyl Hydrides: Produced through reduction reactions.

Scientific Research Applications

Chemistry: 7-Acetamidonaphthalene-1-sulfonyl chloride is used as a precursor in the synthesis of various sulfonamide compounds. These compounds are valuable in medicinal chemistry for their biological activities.

Biology and Medicine: Sulfonamides derived from this compound have been studied for their antibacterial, antiviral, and anti-inflammatory properties. They are also explored as potential therapeutic agents for various diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its derivatives are employed as intermediates in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 7-Acetamidonaphthalene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamides, where the compound reacts with amines to form stable sulfonamide bonds. The molecular targets and pathways involved depend on the specific sulfonamide derivative formed .

Comparison with Similar Compounds

  • 5-Acetamidonaphthalene-1-sulfonyl chloride
  • Naphthalene-1-sulfonyl chloride
  • Naphthalene-2-sulfonyl chloride

Comparison: 7-Acetamidonaphthalene-1-sulfonyl chloride is unique due to the presence of the acetamido group at the 7-position. This structural feature can influence its reactivity and the properties of its derivatives. Compared to other sulfonyl chlorides, it may offer different steric and electronic effects, which can be advantageous in specific synthetic applications .

Properties

CAS No.

89047-91-6

Molecular Formula

C12H10ClNO3S

Molecular Weight

283.73 g/mol

IUPAC Name

7-acetamidonaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C12H10ClNO3S/c1-8(15)14-10-6-5-9-3-2-4-12(11(9)7-10)18(13,16)17/h2-7H,1H3,(H,14,15)

InChI Key

GKFXANACIDDEGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=C1

Origin of Product

United States

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